molecular formula C12H14N2O2 B1349441 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 637322-36-2

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B1349441
CAS No.: 637322-36-2
M. Wt: 218.25 g/mol
InChI Key: UJFYGDSZLPZQCJ-UHFFFAOYSA-N
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Description

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 2-ethylbenzimidazole with a suitable propanoic acid derivative. One common method is the reaction of 2-ethylbenzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The propanoic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, affecting their function and stability. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid
  • 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
  • 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of the ethyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

3-(2-ethylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFYGDSZLPZQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359069
Record name 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637322-36-2
Record name 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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